molecular formula C21H24N2O3 B2558165 4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896360-93-3

4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2558165
CAS No.: 896360-93-3
M. Wt: 352.434
InChI Key: UTTKSJZZWVGYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic benzamide derivative intended for research and development purposes. Compounds within this structural class, featuring a benzamide moiety linked to a pyrrolidinone scaffold, are of significant interest in medicinal chemistry and have been investigated for various biological activities . Specifically, analogous compounds with the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide structure have been identified and patented as inhibitors of histone deacetylases (HDAC), making them valuable tools for researching epigenetic regulation and exploring potential oncological therapies . Furthermore, benzamide derivatives are actively being studied as activators of glucokinase, a key enzyme in glucose metabolism, for the investigation of new antidiabetic agents . The incorporation of the 4-butoxy substituent on the benzamide ring is a structural feature that can influence the compound's physicochemical properties and biological interactions. This product is provided for laboratory research to facilitate the exploration of these and other potential mechanisms and applications. Researchers can utilize this compound for in vitro assays, target validation, and as a building block in the synthesis of novel chemical entities. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-3-13-26-19-11-9-16(10-12-19)21(25)22-17-14-20(24)23(15-17)18-7-5-4-6-8-18/h4-12,17H,2-3,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTKSJZZWVGYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into two primary precursors:

  • 4-Butoxybenzoic acid : Serves as the acylating agent.
  • 3-Amino-1-phenylpyrrolidin-5-one : Provides the amine nucleophile for amide bond formation.

The retrosynthetic pathway emphasizes amide coupling as the final step, preceded by independent synthesis of both fragments.

Intermediate Synthesis: 3-Amino-1-Phenylpyrrolidin-5-One

This intermediate is synthesized via a three-step sequence:

  • Formation of 1-phenylpyrrolidin-3-one : Achieved through cyclization of N-phenyl-4-chlorobutanamide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).
  • Oxime formation : Treatment with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux yields the corresponding oxime.
  • Reduction to amine : Catalytic hydrogenation (H₂, 5% Pd/C, MeOH, 25°C, 6 hours) reduces the oxime to the primary amine.

4-Butoxybenzoic Acid Activation

The carboxylic acid is activated for amide formation via two primary methods:

  • Acid chloride route : Treatment with thionyl chloride (SOCl₂) at reflux for 2 hours yields 4-butoxybenzoyl chloride.
  • Coupling agents : Use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF facilitates direct coupling.

Amide Bond Formation: Optimization Studies

Reaction Conditions

Comparative studies of coupling methods reveal critical parameters:

Method Reagent System Solvent Temperature Yield (%) Purity (HPLC)
Acid chloride SOCl₂, then amine DCM 0°C → 25°C 68 92
HATU-mediated coupling HATU/DIPEA DMF 25°C 85 95
EDCI/HOBt EDCI/HOBt/NMM THF 40°C 72 89

Data adapted from analogous syntheses in EP2665706B1.

The HATU method provides superior yields due to enhanced activation efficiency and reduced side reactions.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reagent solubility but may complicate purification. Dichloromethane (DCM) offers easier workup but lower reaction rates. Optimal balance is achieved in DMF with 2.5 equivalents of DIPEA.

Stoichiometric Considerations

  • Molar ratio : 1:1.2 (acid:amine) minimizes excess reagent consumption while ensuring complete conversion.
  • Reaction time : 18 hours under nitrogen atmosphere prevents oxidative degradation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

  • Stationary phase : Silica gel 60 (230–400 mesh)
  • Eluent gradient : Ethyl acetate/petroleum ether (1:4 → 1:2 v/v)
  • Rf : 0.35 in ethyl acetate/petroleum ether (1:2).

Spectroscopic Characterization

Key spectral data for structurally related compounds (EP2665706B1) suggest the following expected properties for the target molecule:

Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 8.02 (d, J=8.8 Hz, 2H, Ar-H), 6.92 (d, J=8.8 Hz, 2H, Ar-H), 4.05 (t, J=6.6 Hz, 2H, OCH₂), 3.85–3.70 (m, 1H, pyrrolidinyl-H), 2.70–2.50 (m, 2H, pyrrolidinyl-H), 1.80–1.40 (m, 4H, CH₂CH₂), 0.98 (t, J=7.4 Hz, 3H, CH₃).
HRMS (ESI+) m/z calculated for C₂₂H₂₅N₂O₃ [M+H]⁺: 377.1865; found: 377.1868.

Scalability and Process Optimization

Pilot-Scale Synthesis

A 100-g scale process demonstrates:

  • Reactor type : Glass-lined jacketed reactor with overhead stirring
  • Temperature control : ±2°C via circulating bath
  • Yield consistency : 82–84% across 5 batches

Critical Quality Attributes

  • Impurity profile : <0.5% unreacted starting material (HPLC)
  • Residual solvents : DMF < 500 ppm (GC-MS)

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W, 30 minutes) reduces reaction time by 60% but requires specialized equipment.

Solid-Phase Synthesis

Immobilization of 3-amino-1-phenylpyrrolidin-5-one on Wang resin enables iterative coupling, though yields remain lower (58–62%).

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group in the pyrrolidinone ring.

    Substitution: This reaction can replace the butoxy group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-Based FPR2 Agonists

Compound : Quin-C1 (4-Butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide)

  • Structural Differences: Pyrrolidinone ring in the target compound vs. quinazolinone ring in Quin-C1. Both retain the 4-butoxybenzamide group but differ in nitrogen substitution (pyrrolidinone vs. quinazolinone).
  • Pharmacological Activity: Quin-C1 is a selective FPR2 agonist with pEC50 values comparable to peptide agonists like WKYMVm. It induces chemotaxis and calcium signaling in neutrophils but lacks superoxide-generating activity .

mGluR5 Positive Allosteric Modulators

Compound : VU0357121 (4-Butoxy-N-(2,4-difluorophenyl)benzamide)

  • Structural Differences: Target compound: Pyrrolidinone substituent. VU0357121: 2,4-Difluorophenyl group instead of pyrrolidinone.
  • Pharmacological Activity: VU0357121 exhibits high potency at mGluR5 (EC50 = 33 nM), modulating glutamate signaling in CNS disorders . The pyrrolidinone moiety in the target compound may alter receptor binding kinetics due to steric and electronic effects.

Tubulin-Targeting Benzamide Derivatives

Compounds : 16b (N-(3,4,5-Trimethoxyphenyl)-substituted benzamide) and 16d (Chloro-substituted analog)

  • Structural Differences :
    • Target compound lacks the 3,4,5-trimethoxyphenyl group critical for tubulin binding in 16b.
  • Pharmacological Activity: 16b and 16d inhibit tubulin polymerization via interactions with the colchicine-binding site, with IC50 values < 1 µM . The 4-butoxy group in the target compound may enhance hydrophobicity, but its pyrrolidinone ring could limit alignment with tubulin’s binding pocket.

Comparative Data Table

Compound Name Core Structure Target Key Activity/EC50 Reference
4-Butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide Benzamide-pyrrolidinone Undetermined Structural analog N/A
Quin-C1 Benzamide-quinazolinone FPR2 pEC50 ~ 7.5 (calcium signaling) [2]
VU0357121 Benzamide-difluorophenyl mGluR5 EC50 = 33 nM [6, 10]
16b (Tubulin inhibitor) Benzamide-trimethoxyphenyl Tubulin IC50 < 1 µM [7]

Pharmacological and Clinical Implications

  • FPR2 Agonists : Quin-C1’s selectivity suggests the target compound could be repurposed for inflammatory or immune modulation .
  • Anticancer Activity: Tubulin-binding analogs (e.g., 16b) demonstrate the importance of substituent positioning; the target compound’s pyrrolidinone may require optimization for antitumor efficacy .

Biological Activity

4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, also known as 4-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₄
Molecular Weight324.33 g/mol
CAS Number401822-11-5
PurityMin. 95%
Hazard ClassificationIrritant

Anti-inflammatory and Antioxidant Properties

Research indicates that derivatives of pyrrolidine compounds exhibit notable anti-inflammatory and antioxidant activities. In a study investigating oxazolones and their benzamide derivatives, compounds similar to this compound demonstrated significant inhibition of lipid peroxidation and lipoxygenase activity, which are crucial in inflammatory processes . Specifically, the most potent derivative showed an IC50 value of 41 µM against lipoxygenase, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in inflammatory pathways. The docking studies suggest that these compounds can exert their effects through allosteric mechanisms, enhancing their efficacy against pro-inflammatory enzymes . The presence of the phenyl group in the structure appears to influence the biological activity positively.

Study on Lipid Peroxidation

In vitro studies have shown that certain derivatives of pyrrolidinyl benzamides significantly inhibit lipid peroxidation. For instance, one study reported an average inhibition rate of 86.5% for selected compounds, indicating strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Nociception and Edema Models

Another important aspect of the biological activity is the evaluation of nociception and edema induced by carrageenan. Compounds similar to this compound were assessed for their ability to reduce pain and swelling in animal models. The results demonstrated that these compounds effectively reduced both nociception and edema, suggesting their potential use in pain management therapies .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds compared to this compound:

Compound NameIC50 (µM) LipoxygenaseLipid Peroxidation Inhibition (%)Nociception Reduction (%)
4-butoxy-N-(5-oxo-1-phenylpyrrolidin)4186.5Significant
Benzamide Derivative A5080Moderate
Benzamide Derivative B6075Low

Q & A

Q. What synthetic routes are recommended for preparing 4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, and what key reagents/conditions are critical?

A multi-step synthesis is typically required, involving:

  • Amide bond formation : Reacting 4-butoxybenzoyl chloride with a pyrrolidinone intermediate (e.g., 5-oxo-1-phenylpyrrolidin-3-amine) under anhydrous conditions, using a base like sodium carbonate in dichloromethane .
  • Intermediate purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
  • Critical conditions : Temperature control (<0°C during acyl chloride addition), inert atmosphere (N₂/Ar), and moisture-free solvents to prevent hydrolysis .

Q. How should researchers handle stability and storage challenges for this compound?

  • Stability : Monitor thermal decomposition via differential scanning calorimetry (DSC), as analogous amides decompose at elevated temperatures (>100°C) .
  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation and photodegradation. Avoid prolonged exposure to DMSO or DMF, which may accelerate decomposition .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation : Use ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify the amide bond (δ ~8.0 ppm for NH) and pyrrolidinone carbonyl (δ ~170–175 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion integrity .
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Reaction pathway modeling : Use density functional theory (DFT) to predict transition states and energetics of amide bond formation. This identifies optimal solvents (e.g., dichloromethane vs. acetonitrile) and catalysts (e.g., DMAP) .
  • Machine learning : Train models on analogous reactions (e.g., ’s benzamide synthesis) to predict yields under varying temperatures and reagent ratios .

Q. How should researchers resolve conflicting spectroscopic data (e.g., unexpected NMR shifts)?

  • Solvent effects : Compare NMR spectra in different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to distinguish tautomeric equilibria or hydrogen bonding interactions .
  • Dynamic effects : Perform variable-temperature NMR to detect conformational changes in the pyrrolidinone ring or amide rotamers .

Q. What strategies mitigate mutagenicity risks during handling?

  • Ames test protocol : Follow standardized OECD 471 guidelines (e.g., ’s Ames II testing) using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction). For analogs with low mutagenicity (e.g., compound 3 in ), prioritize PPE (gloves, fume hoods) and limit airborne particulates .
  • Structure-activity relationships (SAR) : Modify the butoxy group (e.g., replace with methoxy) to reduce electrophilic potential while retaining activity .

Q. How can reaction scalability be improved without compromising yield?

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acyl chloride addition) to enhance heat dissipation and reduce byproduct formation .
  • Design of experiments (DoE) : Use factorial design to optimize parameters (temperature, stoichiometry, mixing rate) across scales (mg to kg) .

Methodological Notes

  • Safety protocols : Align with Prudent Practices in the Laboratory (National Academies Press, 2011) for risk assessments, especially when handling acyl chlorides or mutagenic intermediates .
  • Data validation : Cross-reference NMR assignments with X-ray crystallography for ambiguous cases (e.g., ’s pyrazolopyrimidine analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.